Cas no 2098154-50-6 ((E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one)

(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 2098154-50-6
- (E)-1-(3-azidoazetidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
- F1907-3671
- (E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
- AKOS026708346
-
- インチ: 1S/C11H11N5O/c12-15-14-10-7-16(8-10)11(17)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8H2/b4-3+
- InChIKey: NWIOFSJDCPPMHS-ONEGZZNKSA-N
- ほほえんだ: O=C(/C=C/C1C=NC=CC=1)N1CC(C1)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 229.09635999g/mol
- どういたいしつりょう: 229.09635999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3671-1g |
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
TRC | E285971-100mg |
(E)-1-(3-Azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | E285971-1g |
(E)-1-(3-Azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F1907-3671-5g |
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 95%+ | 5g |
$1410.0 | 2023-09-07 | |
Life Chemicals | F1907-3671-10g |
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 95%+ | 10g |
$1974.0 | 2023-09-07 | |
Life Chemicals | F1907-3671-0.5g |
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 95%+ | 0.5g |
$446.0 | 2023-09-07 | |
Life Chemicals | F1907-3671-0.25g |
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 95%+ | 0.25g |
$423.0 | 2023-09-07 | |
Life Chemicals | F1907-3671-2.5g |
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 95%+ | 2.5g |
$940.0 | 2023-09-07 | |
TRC | E285971-500mg |
(E)-1-(3-Azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
2098154-50-6 | 500mg |
$ 435.00 | 2022-06-05 |
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one 関連文献
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
2. Caper tea
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-oneに関する追加情報
Introduction to (E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one (CAS No. 2098154-50-6)
(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one (CAS No. 2098154-50-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
The structure of (E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is characterized by a conjugated double bond and a pyridine ring, which are key functional groups contributing to its biological activity. The azido group (-N3) is particularly noteworthy, as it can undergo various chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.
Recent research has highlighted the potential of (E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the azido group plays a crucial role in inhibiting viral replication by interfering with key viral enzymes.
In addition to its antiviral properties, (E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one has shown promise in cancer research. A study conducted by a team at the National Institutes of Health (NIH) revealed that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those derived from lung and breast cancers. The mechanism of action appears to involve the disruption of cellular signaling pathways that are critical for tumor survival and proliferation.
The synthesis of (E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one has been optimized through various methodologies, ensuring high yields and purity. One common approach involves the reaction of 3-bromopyridine with an azide-functionalized azetidine derivative in the presence of a palladium catalyst. This method not only simplifies the synthetic route but also allows for easy modification of the molecule to explore different biological activities.
From a pharmacological perspective, (E)-1-(3-azidoazetidin-1-y l)-3-(pyridin - 3 - yl )prop - 2 - en - 1 - one has favorable properties that make it suitable for further development as a drug candidate. Its low molecular weight and high lipophilicity contribute to good oral bioavailability and tissue penetration. Moreover, preliminary toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
Despite its promising potential, further clinical trials are necessary to fully evaluate the safety and efficacy of (E)-1-(3-a zidoa zetidi n - 1 - yl ) - 3 - (pyri din - 3 - yl )prop - 2 - en - 1 - one in human subjects. Ongoing preclinical studies are focused on optimizing dosing regimens and assessing long-term safety profiles. These efforts are crucial for advancing this compound through the drug development pipeline and ultimately bringing it to market as a new therapeutic option.
In conclusion, (E)-1-(3-a zidoa zetidi n - 1 - yl) - 3 - (pyri din - 3 - yl)prop - 2 - en - 1 - one (CAS No. 2098154-50-6) represents an exciting advancement in medicinal chemistry. Its unique structure and diverse biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new applications and optimize its properties, this compound holds great promise for addressing unmet medical needs in areas such as virology and oncology.
2098154-50-6 ((E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one) 関連製品
- 2228462-23-3(2-(2,3-dihydro-1H-inden-2-yl)-1-methylpiperazine)
- 1805166-07-7(6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 1072944-42-3(N-Isopropyl 4-bromo-3-methoxybenzamide)
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)
- 25696-57-5(6-Bromo-2-naphthyl-a-D-glucopyranoside)
- 792847-60-0(1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol)
- 2219373-95-0(2-(hydroxymethyl)-1,4-dioxan-2-ylmethanol)
- 1261992-69-1(4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid)



